molecular formula C9H12N2O2 B573862 3-(2-Oxocyclopentylidene)piperazin-2-one CAS No. 177901-97-2

3-(2-Oxocyclopentylidene)piperazin-2-one

Cat. No.: B573862
CAS No.: 177901-97-2
M. Wt: 180.207
InChI Key: LUHWVNZQTPIWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Oxocyclopentylidene)piperazin-2-one is a chemical compound featuring a diketopiperazine skeleton with an oxocyclopentylidene group incorporated as a vinylogous amide. This unique structural framework is associated with potent biological activity as a Platelet-Activating Factor (PAF) receptor antagonist . PAF is a potent phospholipid mediator involved in a wide array of normal physiological and pathophysiological processes, playing a profound role in acute inflammation, allergic disorders, endotoxic shock, and anaphylaxis . By inhibiting the binding of PAF to its G-protein-coupled receptor (PAFR) on cell membranes, this compound effectively blocks the downstream signaling cascades that lead to pro-inflammatory and pro-thrombotic cellular responses . This mechanism makes it a valuable chemical probe for investigating the intricate role of the PAF pathway in various experimental models of inflammation and immune response. Its research applications are primarily in the fields of immunology and pharmacology, where it is used to elucidate molecular mechanisms of cell signaling and to explore potential therapeutic strategies for PAF-driven inflammatory conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

177901-97-2

Molecular Formula

C9H12N2O2

Molecular Weight

180.207

IUPAC Name

3-(2-oxocyclopentylidene)piperazin-2-one

InChI

InChI=1S/C9H12N2O2/c12-7-3-1-2-6(7)8-9(13)11-5-4-10-8/h10H,1-5H2,(H,11,13)

InChI Key

LUHWVNZQTPIWGT-UHFFFAOYSA-N

SMILES

C1CC(=C2C(=O)NCCN2)C(=O)C1

Origin of Product

United States

Reaction Mechanisms Involving 3 2 Oxocyclopentylidene Piperazin 2 One and Its Precursors

Nucleophilic Addition Reactions at Carbonyl Centers: Insights into Reactivity

Nucleophilic addition is a fundamental reaction for carbonyl compounds, driven by the electrophilic nature of the carbonyl carbon. byjus.comlibretexts.org In 3-(2-Oxocyclopentylidene)piperazin-2-one, two distinct carbonyl centers are present: a ketone within the 2-oxocyclopentylidene moiety and an amide (lactam) in the piperazinone ring.

The ketone carbonyl of the 2-oxocyclopentylidene group is a primary site for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. chemistrysteps.com Aldehydes are generally more reactive than ketones in nucleophilic additions due to both electronic and steric factors. ksu.edu.sa The presence of two alkyl groups in ketones provides some electron-donating inductive effect, slightly reducing the electrophilicity of the carbonyl carbon compared to aldehydes. ksu.edu.sa

The reactivity of the ketone in the cyclopentylidene ring is influenced by the conjugation with the exocyclic double bond, which can delocalize the electron density. However, the carbonyl carbon remains a significant electrophilic center. masterorganicchemistry.com Nucleophilic addition to this ketone will proceed via the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. byjus.commasterorganicchemistry.com

Table 1: Comparison of Carbonyl Reactivity
Carbonyl TypeRelative ElectrophilicityFactors Influencing ReactivityTypical Nucleophiles
2-Oxocyclopentylidene KetoneHighPolarization of C=O bond, steric hindranceGrignard reagents, organolithiums, hydrides, amines
Piperazinone Carbonyl (Amide)LowerResonance donation from nitrogen lone pairStrong nucleophiles under forcing conditions (e.g., hydrolysis)

The carbonyl group within the piperazinone ring is an amide (specifically, a lactam). Amides are generally less reactive towards nucleophilic addition than ketones. libretexts.org This reduced reactivity is due to the resonance delocalization of the nitrogen atom's lone pair of electrons with the carbonyl group. This resonance effect decreases the electrophilic character of the carbonyl carbon. libretexts.org

Consequently, nucleophilic attack at the piperazinone carbonyl is less favorable than at the ketone carbonyl. Reactions at this site, such as hydrolysis, typically require more forcing conditions, like the presence of strong acids or bases and heat. libretexts.org

A key feature of nucleophilic addition to any carbonyl group is the formation of a tetrahedral intermediate. byjus.comic.ac.uk When a nucleophile attacks the sp²-hybridized carbonyl carbon, the carbon rehybridizes to sp³, resulting in a tetrahedral geometry. byjus.commasterorganicchemistry.com This intermediate is typically a short-lived species. nih.gov

In the case of the ketone moiety, the initial adduct is an alkoxide, which is then typically protonated to yield an alcohol. ksu.edu.sa For the amide group, the tetrahedral intermediate can subsequently collapse by ejecting the leaving group in a nucleophilic acyl substitution reaction. masterorganicchemistry.com The stability of these tetrahedral intermediates can be influenced by factors such as the nature of the nucleophile and the substituents on the carbonyl group. nih.gov

Table 2: Steps in Tetrahedral Intermediate Formation
StepDescriptionHybridization Change at Carbonyl Carbon
1. Nucleophilic AttackThe nucleophile attacks the electrophilic carbonyl carbon.sp² to sp³
2. Intermediate FormationA tetrahedral alkoxide intermediate is formed.sp³
3. Product FormationThe intermediate is protonated (for ketones) or collapses (for amides).sp³ (for alcohol) or back to sp² (for substituted product)

Substitution Reaction Pathways

Substitution reactions are also critical in the chemistry of this compound and its precursors. These can include nucleophilic substitutions at saturated carbons in precursor synthesis and nucleophilic acyl substitution at the amide carbonyl.

The synthesis of the piperazine (B1678402) core often involves nucleophilic substitution reactions. mdpi.comresearchgate.net For instance, the formation of the piperazine ring can be achieved through the reaction of a diamine with a dihalide, which proceeds via an SN2 mechanism. nih.gov The synthesis of N-substituted piperazines can also be accomplished through the N-alkylation of a piperazine precursor with an alkyl halide, a classic example of an SN2 reaction. mdpi.com In some cases, particularly with sterically hindered substrates or where a stable carbocation can be formed, an SN1 mechanism might be operative. researchgate.net

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including the amide group in the piperazinone ring. libretexts.orgmasterorganicchemistry.combyjus.com This reaction proceeds through an addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com First, a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgbyjus.com This is followed by the elimination of a leaving group, reforming the carbon-oxygen double bond. masterorganicchemistry.comkhanacademy.org

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution follows the general trend: acyl halides > anhydrides > esters ≈ carboxylic acids > amides. libretexts.org The low reactivity of amides means that harsh conditions are often required for these reactions. libretexts.org For the piperazinone ring, a common nucleophilic acyl substitution is hydrolysis, which breaks the amide bond and opens the ring. This typically requires strong acid or base catalysis. libretexts.org

Table 3: Comparison of Substitution Mechanisms
MechanismTypical SubstrateKey IntermediateStereochemistryRelevance to Compound
SN1Tertiary or resonance-stabilized alkyl halidesCarbocationRacemizationPrecursor synthesis
SN2Primary or secondary alkyl halidesPentacoordinate transition stateInversionPrecursor synthesis nih.gov
Nucleophilic Acyl SubstitutionCarboxylic acid derivatives (e.g., amides)Tetrahedral intermediate libretexts.orgbyjus.comNot applicable at carbonyl carbonReactions of the piperazinone ring masterorganicchemistry.com

Alpha Substitution Reactions of Carbonyl Compoundsopenstax.org

Alpha-substitution reactions occur at the carbon atom adjacent to a carbonyl group (the α-carbon). These reactions proceed through the formation of an enol or enolate intermediate, which then acts as a nucleophile. msu.edu The structure of this compound presents multiple α-carbons, leading to potential regioselectivity challenges.

The primary sites for deprotonation to form an enolate are the α-carbons of the cyclopentanone (B42830) and the piperazin-2-one (B30754) moieties. The formation of the enolate can be directed by the choice of base and reaction conditions, leading to either the kinetic or thermodynamic product. rsc.org

Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the rapid removal of the most accessible proton, leading to the "kinetic" enolate. rsc.org For this molecule, the protons on the α-carbon of the piperazinone ring are generally more sterically accessible than the remaining α-proton on the substituted cyclopentanone ring.

Thermodynamic Control: Using a smaller, weaker base (e.g., an alkoxide) at higher temperatures allows an equilibrium to be established, favoring the formation of the more stable, more substituted "thermodynamic" enolate. msu.edu

Once formed, the nucleophilic enolate can react with various electrophiles (e.g., alkyl halides) in an SN2 reaction to form a new carbon-carbon bond at the α-position. rsc.orgnih.gov

Table 1: Regioselectivity in Enolate Formation for Alpha Substitution

ConditionBase ExampleTemperaturePrimary ProductRationale
Kinetic ControlLithium Diisopropylamide (LDA)Low (-78 °C)Piperazinone α-substituted productDeprotonation occurs at the less sterically hindered site, which is faster. rsc.org
Thermodynamic ControlSodium Ethoxide (NaOEt)High (e.g., 25 °C or higher)Cyclopentanone α-substituted productDeprotonation/re-protonation equilibrium favors the more stable, more substituted enolate.

Electrophilic Substitution at Activated Positionsbohrium.com

While the conjugated system in α,β-unsaturated carbonyl compounds primarily activates the β-carbon for nucleophilic attack, electrophilic substitution can occur at the α-position via an enol or enolate intermediate. wikipedia.orguobabylon.edu.iq The electron-withdrawing nature of the carbonyl group deactivates the carbon-carbon double bond towards typical electrophilic addition reactions seen in simple alkenes. uobabylon.edu.iq

The reaction mechanism involves the tautomerization of the ketone to its enol form. The enol is an electron-rich nucleophile that can attack an electrophile. This reaction results in the substitution of an α-hydrogen with an electrophile. A common example is α-halogenation, where the enol attacks a halogen molecule (e.g., Br₂), followed by deprotonation to restore the carbonyl group and yield the α-halogenated product.

Rearrangement Reaction Mechanisms Affecting the Scaffoldbohrium.com

The core piperazinone scaffold can be synthesized or modified through various molecular rearrangement reactions. bohrium.comtandfonline.com These reactions are fundamental in creating the heterocyclic ring system from different starting materials. benthamdirect.comscilit.com

Beckmann Rearrangement: This reaction transforms an oxime into an amide. A cyclic oxime derived from a corresponding cyclic ketone can be rearranged under acidic conditions to form a lactam. wikipedia.org This method could be a key step in the synthesis of the piperazin-2-one ring.

Schmidt Reaction: This reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amide. wikipedia.org Applying this to a suitably substituted cyclic ketone precursor could also serve as a pathway to the piperazinone structure. tandfonline.com

Other Rearrangements: Various other rearrangements, such as the Curtius, Hofmann, or Lossen rearrangements, which convert carboxylic acid derivatives into amines, can be integral to multistep syntheses of complex piperazine-based structures. bohrium.combenthamdirect.com

Table 2: Key Rearrangement Reactions in Piperazinone Synthesis

RearrangementPrecursor TypeProductRelevance to Scaffold
BeckmannCyclic OximeLactamDirect formation of the piperazin-2-one ring. wikipedia.org
SchmidtCyclic Ketone + HN₃LactamAlternative route to the piperazin-2-one ring. tandfonline.comwikipedia.org
CurtiusAcyl AzideIsocyanate -> AmineCan be used to introduce the nitrogen atoms of the piperazine ring during synthesis. benthamdirect.com

Elimination Reaction Pathwayslibretexts.org

Elimination reactions are crucial for creating unsaturation within a molecule. The α,β-unsaturated system in this compound is often the product of such a reaction. organicreactions.org A common synthetic strategy involves installing a leaving group (such as a halogen) at the α-position of the corresponding saturated ketone precursor. youtube.com

The mechanism involves treating the α-halo ketone with a base. The base abstracts a proton from the β-carbon, leading to the formation of a double bond between the α and β carbons and the expulsion of the halide ion. youtube.com This E2 elimination is driven by the formation of a stable, conjugated π-system. youtube.com Selenoxide elimination is another powerful method for creating α,β-unsaturation under mild conditions. organicreactions.org

Radical Reaction Mechanisms: Homolytic Fission and Propagationlibretexts.org

Radical reactions proceed via intermediates with unpaired electrons and are typically initiated by heat or light. masterorganicchemistry.com

Initiation and Homolytic Fission: The process begins with homolytic fission, where a weak bond breaks, and each fragment retains one electron. This can be achieved by using a radical initiator like AIBN or benzoyl peroxide. libretexts.org In the context of the target molecule, weak bonds susceptible to homolysis include N-H bonds or allylic C-H bonds.

Propagation: Once a radical is formed, it can react with a neutral molecule to generate a new radical, propagating a chain reaction. masterorganicchemistry.com For instance, a radical could abstract a hydrogen atom from the allylic position on the cyclopentene (B43876) ring, creating a resonance-stabilized allylic radical. This new radical can then react further, for example, with a halogen molecule (X₂) to form an allylic halide and a new halogen radical that continues the chain. masterorganicchemistry.com Studies on related systems have shown that radical cyclizations can also be a key pathway for forming heterocyclic structures. nih.gov

Heterolytic Bond Fission and Ion Formationlibretexts.org

Heterolytic bond fission involves the breaking of a covalent bond where one fragment takes both electrons, resulting in the formation of a cation and an anion. youtube.comyoutube.com

In this compound, several types of heterolytic cleavage are possible:

Enolate Formation: The most common example is the deprotonation of an α-carbon by a base. The C-H bond breaks heterolytically, with the carbon retaining the electron pair to form a carbanion (specifically, an enolate ion), while the base accepts the proton. youtube.com

Protonation: The lone pairs on the nitrogen and oxygen atoms can act as Lewis bases. Protonation of a carbonyl oxygen or a piperazine nitrogen by an acid results in the formation of a cationic species.

Fragmentation: Under certain conditions, such as in mass spectrometry, the molecule can undergo fragmentation that involves heterolytic cleavage to produce stable ions. researchgate.net The stability of the resulting carbocations or other ionic intermediates dictates the fragmentation pathway.

Theoretical Studies of Reaction Intermediates and Transition Statesacs.org

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms that are often difficult to observe experimentally. mit.edu

Density Functional Theory (DFT): DFT calculations are widely used to determine the geometries and energies of reactants, products, intermediates, and transition states. nih.gov For the reactions of this compound, DFT could be used to:

Compare the stabilities of different possible enolate intermediates (kinetic vs. thermodynamic).

Calculate the energy barrier for a rearrangement reaction, predicting its feasibility.

Determine the bond dissociation energies to predict the most likely site for radical formation. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into conformational changes, solvent effects, and the interactions that stabilize transition states or intermediates. nih.gov

Master Equation Modeling: For complex reactions involving multiple intermediates and pathways, such as atmospheric degradation or combustion, master equation calculations can be used to predict reaction kinetics and product branching ratios under specific conditions. acs.org

Recent advances in machine learning have also led to the development of models that can predict the structures of fleeting transition states with high speed and accuracy, accelerating the process of mechanistic discovery. mit.edu

Energy Profiles and Reaction Coordinate Analysis

While a specific energy profile for the reaction between cyclopentanone and piperazin-2-one has not been documented in the literature, computational studies on analogous Knoevenagel condensations provide significant insight into the likely reaction coordinates and thermodynamics.

A detailed theoretical study on the piperidine-catalyzed Knoevenagel condensation of benzaldehyde (B42025) and acetylacetone (B45752) in methanol (B129727) offers a valuable model. acs.orgacs.orgsci-hub.se The calculated free energy profile for this reaction indicates that the formation of the iminium ion from a carbinolamine intermediate is the rate-determining step. acs.orgacs.orgnih.gov This step possesses the highest energy barrier along the reaction coordinate. acs.orgacs.org

A simplified representation of a plausible reaction coordinate diagram for the formation of this compound, based on the analogous system, would feature the reactants (cyclopentanone and piperazin-2-one) at an initial energy level. The system would then proceed through transition states and intermediates, with the highest energy peak corresponding to the formation of the iminium ion or the nucleophilic attack, before descending to the lower energy level of the final product.

Table 1: Theoretical Free Energy Data for an Analogous Piperidine-Catalyzed Knoevenagel Condensation

Reaction StepRelative Free Energy (kcal/mol)
Reactants0.0
Carbinolamine Intermediate+3.2
Transition State for Iminium Ion Formation+21.8
Iminium-Enolate Pair+13.7
Final Product + CatalystLower than reactants

Data derived from a computational study on the condensation of benzaldehyde and acetylacetone. acs.orgsci-hub.se

It is important to note that the specific energy values for the reaction of cyclopentanone and piperazin-2-one may differ due to the electronic and steric differences of the reactants compared to the model system.

Role of Solvation in Reaction Mechanisms

The choice of solvent plays a critical role in the Knoevenagel condensation, influencing both the reaction rate and the stability of intermediates. numberanalytics.comnumberanalytics.com The effect of the solvent is multifaceted, impacting the solubility of reactants, the basicity of the catalyst, and the stability of charged intermediates like the enolate and iminium ions.

Generally, polar solvents are favored for this reaction. numberanalytics.com However, a distinction is often made between polar protic and polar aprotic solvents.

Polar Aprotic Solvents : Solvents such as dimethylformamide (DMF) are often preferred as they can effectively solvate charged intermediates without interfering with the catalytic activity of the base. researchgate.net They are particularly effective in promoting the final elimination (dehydration) step of the mechanism. psiberg.com

Polar Protic Solvents : Solvents like methanol and ethanol (B145695) can also be used and are capable of hydrogen bonding, which can stabilize the transition states. acs.orgresearchgate.net In the piperidine-catalyzed mechanism, protic solvents can participate in the proton transfer steps. acs.orgsci-hub.se For instance, in a methanol solvent, the carbinolamine formation step can be catalyzed by the solvent itself. acs.orgacs.org However, protic solvents can sometimes hinder the final elimination step. psiberg.com

Studies on various Knoevenagel condensations have shown that polar aprotic solvents can lead to higher conversions and selectivities in shorter reaction times compared to nonpolar or polar protic solvents. researchgate.net For example, in one study, the use of DMF resulted in a conversion of up to 99% in 15 minutes, whereas a polar protic solvent like methanol showed a slower reaction with poorer conversion and selectivity. researchgate.net

Table 2: Effect of Solvent on a Representative Knoevenagel Condensation

SolventTypeConversion (%)Selectivity (%)Reaction Time
TolueneNonpolar61-99100Hours
Diethyl EtherNonpolar61-99100Hours
MethanolPolar ProticLowPoor>15 min
DMFPolar Aprotic81-9910015 min
AcetonitrilePolar Aprotic81-9910015 min

Data generalized from a study on Knoevenagel condensation using a hydrotalcite catalyst. researchgate.net

The specific choice of solvent for the synthesis of this compound would likely be optimized to balance reactant solubility, catalytic efficiency, and the stability of the key intermediates in its formation.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Oxocyclopentylidene Piperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 3-(2-Oxocyclopentylidene)piperazin-2-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.

Proton (¹H) NMR for Vinylic Proton Geometry and Anisotropy Effects

The ¹H NMR spectrum of this compound is instrumental in determining the geometry of the vinylic proton on the exocyclic double bond. The chemical shift of this proton is influenced by the electronic environment and the anisotropic effects of the nearby carbonyl groups. In analogous α,β-unsaturated ketone systems, the vinylic proton typically resonates in the downfield region, generally between δ 6.0 and 7.5 ppm.

The precise chemical shift helps in assigning the E/Z stereochemistry. The anisotropic effect of the C=O group in the cyclopentanone (B42830) ring and the C=O group of the piperazinone ring can cause either shielding or deshielding of the vinylic proton depending on its spatial orientation. In the likely more stable Z-isomer, the vinylic proton is expected to be deshielded by the magnetic anisotropy of the piperazinone carbonyl group, leading to a chemical shift in the higher end of the typical range.

Dynamic NMR studies on similar piperazine (B1678402) derivatives have shown that conformational changes, such as the ring inversion of the piperazine moiety, can be observed through changes in the NMR spectra at different temperatures. nih.govresearchgate.net

Table 1: Illustrative ¹H NMR Data for this compound

Proton Multiplicity Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
Vinylic-H t ~6.8 ~2.5
NH (piperazine) br s ~7.5 -
CH₂ (piperazine, adjacent to NH) t ~3.4 ~5.5
CH₂ (piperazine, adjacent to N-C=C) t ~3.6 ~5.5
CH₂ (cyclopentylidene, adjacent to C=C) t ~2.8 ~7.0
CH₂ (cyclopentylidene) m ~2.1 -

Note: The data in this table is illustrative and based on values reported for analogous structures.

Carbon (¹³C) NMR and Heteronuclear Correlation Spectroscopies

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the amide and ketone groups are typically observed at the most downfield chemical shifts, usually in the range of δ 160-200 ppm. The sp²-hybridized carbons of the exocyclic double bond also show characteristic resonances.

Heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to identify which protons are directly attached to which carbons. This is crucial for the unambiguous assignment of the signals in both the ¹H and ¹³C NMR spectra. For instance, the HSQC spectrum would show a correlation between the vinylic proton signal and the corresponding vinylic carbon signal.

Table 2: Illustrative ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O (Amide) ~165
C=O (Ketone) ~198
C=C (Vinylic, quaternary) ~140
C=C (Vinylic, with H) ~135
CH₂ (Piperazine, adjacent to NH) ~45
CH₂ (Piperazine, adjacent to N-C=C) ~50
CH₂ (Cyclopentylidene, adjacent to C=C) ~35
CH₂ (Cyclopentylidene) ~25

Note: The data in this table is illustrative and based on values reported for analogous structures such as piperazin-2,5-diones and cyclopentanone derivatives. chemrxiv.orgchemicalbook.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are essential for elucidating the complete structural and stereochemical details of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of protons within the piperazine and cyclopentylidene rings. For example, COSY would show correlations between the adjacent methylene (B1212753) groups in both rings.

HSQC (Heteronuclear Single Quantum Coherence): As mentioned, HSQC correlates directly bonded carbon and proton atoms, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry. A NOESY experiment would show through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. This can be used to confirm the Z-geometry of the exocyclic double bond by observing a NOE between the vinylic proton and the protons on the adjacent methylene group of the piperazine ring.

High-Resolution Mass Spectrometry for Elucidation of Fragmentation Pathways and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₂N₂O₂), the expected exact mass would be precisely measured, confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will break apart in a predictable manner. Common fragmentation pathways for piperazine derivatives often involve the cleavage of the piperazine ring. researchgate.netxml-journal.net For the title compound, characteristic fragmentation would likely involve the loss of CO, cleavage of the piperazine ring, and fragmentation of the cyclopentylidene moiety.

Table 3: Illustrative HRMS Fragmentation Data for this compound

m/z (Fragment) Possible Fragment Structure
[M+H]⁺ Protonated parent molecule
[M-CO]⁺ Loss of a carbonyl group
[M-C₂H₄N]⁺ Cleavage of the piperazine ring

Note: The fragmentation data is illustrative and based on known fragmentation patterns of piperazinones and cyclic ketones. xml-journal.netpreprints.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show strong absorption bands for the amide and ketone carbonyl (C=O) stretching vibrations, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the amide group would appear as a broad band around 3200-3400 cm⁻¹, with its broadness indicating hydrogen bonding in the solid state or in concentrated solutions. The C=C stretching vibration of the exocyclic double bond would be observed around 1600-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum.

The positions and shapes of the N-H and C=O bands can provide insights into the extent of intermolecular hydrogen bonding. In the solid state, it is expected that the molecules will form hydrogen-bonded dimers or chains through the N-H and C=O groups of the piperazine ring. ultraphysicalsciences.orgnih.gov

Table 4: Illustrative Vibrational Spectroscopy Data for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch ~3300 (broad) ~3300
C-H Stretch ~2850-3000 ~2850-3000
C=O Stretch (Ketone) ~1720 ~1720
C=O Stretch (Amide) ~1680 ~1680
C=C Stretch ~1640 ~1640 (strong)

Note: The vibrational frequencies are illustrative and based on typical values for the respective functional groups. ultraphysicalsciences.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Preferences

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly available, data from related piperazine and cyclopentanone derivatives can be used to predict its solid-state conformation. researchgate.netresearchgate.netd-nb.info

It is expected that the piperazine ring would adopt a chair or a twisted-boat conformation. The exocyclic double bond would enforce planarity on the adjacent atoms. The crystal packing would likely be dominated by intermolecular hydrogen bonds between the N-H donor and the carbonyl oxygen acceptor of the amide group, leading to the formation of dimers or extended chains. researchgate.netd-nb.info The planarity of the cyclopentylidene ring would be distorted due to the sp³-hybridized carbons.

Table 5: Expected Bond Lengths and Angles from X-ray Crystallography

Bond/Angle Expected Value
C=O (Amide) Bond Length ~1.24 Å
C-N (Amide) Bond Length ~1.33 Å
C=O (Ketone) Bond Length ~1.22 Å
C=C Bond Length ~1.34 Å
C-N-C Bond Angle (Piperazine) ~112°

Note: The data is based on typical values from X-ray structures of similar heterocyclic and carbocyclic compounds. researchgate.netmdpi.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

The absolute configuration of a chiral molecule, such as the potential enantiomers of this compound, is a critical aspect of its three-dimensional structure. Chiroptical spectroscopic techniques, which measure the differential interaction of a chiral substance with left and right circularly polarized light, are powerful non-destructive methods for this purpose. The primary techniques employed would be Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

The chirality in this compound would arise from the stereocenter at the C3 position of the piperazin-2-one (B30754) ring and potentially from axial chirality due to the hindered rotation around the C3-C1' bond, creating a chiral chromophore system. The enamine-like α,β-unsaturated lactam system is the key chromophore responsible for the electronic transitions that would be observed in ECD and ORD spectroscopy.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. The resulting spectrum is typically plotted as molar ellipticity ([θ]) versus wavelength (λ).

Theoretical Framework and Application:

To determine the absolute configuration, the experimental ECD spectrum of a purified enantiomer would be compared with the theoretically calculated spectrum for a known configuration (e.g., (R) or (S)). This involves the following steps:

Conformational Analysis: A thorough conformational search of both the (R) and (S) enantiomers would be performed using computational methods (e.g., molecular mechanics or density functional theory - DFT).

Quantum Chemical Calculations: For the most stable conformers, the ECD spectra would be calculated using time-dependent density functional theory (TD-DFT).

Spectral Comparison: The calculated spectrum for each enantiomer would be compared to the experimental spectrum. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.

A hypothetical data table for the expected electronic transitions and their contribution to the ECD spectrum is presented below. The wavelengths and signs are illustrative and would need to be determined experimentally and computationally.

TransitionWavelength (nm)Sign of Cotton Effect (Hypothetical for (S)-enantiomer)
n → π~320-350Negative
π → π~240-270Positive

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD curve is a plot of specific rotation [α] versus wavelength (λ). The curve is considered "plain" if it shows a gradual increase or decrease in rotation with decreasing wavelength. A "complex" or "anomalous" curve shows one or more peaks and troughs, which constitute a Cotton effect.

The relationship between ECD and ORD is described by the Kronig-Kramers transforms. A positive Cotton effect in the ECD spectrum corresponds to a positive peak and a negative trough at slightly different wavelengths in the ORD curve, and vice versa.

Application to this compound:

The ORD curve for an enantiomer of this compound would be expected to exhibit a complex Cotton effect in the region of the chromophore's absorption. The sign of the Cotton effect, determined by observing the sign of the rotation at the extremum of longer wavelength, can be correlated to the absolute configuration based on empirical rules (e.g., the Octant Rule for ketones, though more complex rules apply to α,β-unsaturated systems) and comparison with theoretically calculated ORD curves.

A hypothetical ORD data table for an enantiomer is shown below.

Wavelength (nm)Specific Rotation [α] (degrees) (Hypothetical)
600+50
500+75
400+120
350 (Peak)+500
320 (Trough)-300
300-150

The combination of ECD and ORD, supported by modern computational methods, provides a robust and reliable approach for the definitive assignment of the absolute configuration of chiral molecules like this compound. However, the lack of published experimental data for this specific compound prevents a concrete analysis at this time.

Computational Chemistry and Theoretical Modeling of 3 2 Oxocyclopentylidene Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and other key electronic properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a widely used computational tool for studying the electronic structure of molecules, offering a balance between accuracy and computational cost. rsc.org DFT methods calculate the total energy of a system based on its electron density, allowing for the determination of various ground-state properties. For 3-(2-Oxocyclopentylidene)piperazin-2-one, a typical DFT study would begin with a geometry optimization to find the lowest energy arrangement of its atoms.

From this optimized structure, a range of electronic properties can be calculated. Key ground-state properties that can be determined via DFT include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Total Electronic Energy: The total energy of the molecule in its electronic ground state, which is used to compare the stability of different isomers or conformers.

Electrostatic Potential (ESP) Map: A visualization of the electrostatic potential on the electron density surface, which indicates regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the ESP map would be expected to show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen of the enamine moiety, highlighting them as potential sites for electrophilic attack or hydrogen bonding.

A representative set of theoretical data that could be obtained from a DFT calculation (e.g., using the B3LYP functional and a 6-311G(2d,p) basis set) for the ground state of this compound is presented in the table below. researchgate.net

Table 1: Theoretical Ground State Properties of this compound (Illustrative DFT Data)
PropertyCalculated ValueDescription
Total Energy-648.7 HartreeThe total electronic energy of the optimized molecule at 0 K.
Dipole Moment4.2 DebyeIndicates a significant overall molecular polarity.
C=O Bond Length (Piperazinone)1.22 ÅTypical double bond length for an amide carbonyl group.
C=O Bond Length (Cyclopentylidene)1.23 ÅTypical double bond length for a ketone carbonyl group.
C=C Bond Length (Enamine)1.36 ÅShows partial double bond character due to conjugation.
C-N Bond Length (Enamine)1.38 ÅShorter than a typical C-N single bond, indicating delocalization.

Molecular Orbital (MO) theory provides a delocalized view of electron distribution in a molecule, describing how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.org The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's electronic transitions, reactivity, and kinetic stability. researchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be primarily located on the enamine moiety (the N-C=C system), which is a classic electron-donating group. acs.org

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital available to accept electrons, and it relates to the molecule's ability to act as an electrophile. The LUMO is anticipated to be centered on the conjugated π-system, particularly with significant contributions from the carbon atoms of the cyclopentylidene ketone.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, which often correlates with higher chemical reactivity and can influence the color of the compound. researchgate.net

Analysis of the frontier orbitals helps predict how the molecule will interact with other reagents. For instance, a nucleophile would likely attack a site where the LUMO has a large coefficient, while an electrophile would target a region where the HOMO is localized. acs.org

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound
OrbitalPredicted Energy (Illustrative)Primary LocationChemical Significance
HOMO-6.5 eVDelocalized over the N-C=C enamine systemRegion of nucleophilicity; site of oxidation
LUMO-1.8 eVDelocalized over the C=C-C=O conjugated systemRegion of electrophilicity; site of reduction
HOMO-LUMO Gap4.7 eVEntire moleculeIndicates chemical reactivity and electronic transition energy

Conformational Analysis and Energy Landscapes: Molecular Mechanics and Quantum Chemical Approaches

The three-dimensional structure of this compound is not rigid. Both the piperazin-2-one (B30754) and cyclopentylidene rings can adopt various conformations, and the relative orientation of these two rings can change through rotation around the single bond connecting them. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The cyclopentane (B165970) ring is known to adopt non-planar conformations to relieve torsional strain that would be present in a planar structure. libretexts.orgmaricopa.edu The two most common conformations are the envelope , where four carbon atoms are coplanar and the fifth is out of the plane, and the half-chair , where three atoms are planar, one is above the plane, and one is below. youtube.com In this compound, the sp²-hybridized carbon of the double bond will influence the ring's puckering.

The piperazin-2-one ring is also non-planar. While related six-membered rings like cyclohexane (B81311) adopt stable chair conformations, the presence of the amide bond and two nitrogen atoms in the piperazin-2-one ring leads to more complex conformational possibilities, including twisted boat or chair-like forms.

Computational methods can map the potential energy surface of the molecule.

Molecular Mechanics (MM): A faster, classical approach that uses parameterized force fields to calculate the energy of different conformations. It is well-suited for an initial broad search of the conformational space.

Quantum Chemical Approaches (e.g., DFT): These more accurate methods are then used to re-optimize the low-energy conformers found by MM to determine their relative energies and geometric parameters with higher precision.

A computational analysis would likely reveal several low-energy conformers differing in the pucker of each ring and the torsion angle between the two rings. The global minimum energy conformer would represent the most populated structure at equilibrium.

Table 3: Hypothetical Relative Energies of Conformers for this compound
Conformer IDCyclopentylidene PuckerPiperazinone PuckerRelative Energy (kcal/mol)Description
Conf-1EnvelopeTwist-Boat0.00Global minimum energy conformer.
Conf-2Half-ChairTwist-Boat0.75Slightly higher in energy due to ring strain.
Conf-3EnvelopeDistorted Chair1.20Higher energy due to steric interactions.

Reaction Pathway Modeling and Transition State Identification

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves identifying all intermediates and, crucially, the transition states (TS) that connect them. A transition state is an energy maximum along the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. uni-muenchen.de

For a reaction involving this compound, such as its synthesis or subsequent functionalization, computational modeling can:

Propose a step-by-step mechanism.

Calculate the activation energy for each step.

Determine the rate-limiting step of the reaction.

Provide a detailed 3D structure of the unstable transition state, which cannot be observed experimentally.

Once a transition state structure has been located and optimized, its identity must be confirmed. An Intrinsic Reaction Coordinate (IRC) calculation is the definitive method for this verification. rowansci.comscm.com An IRC calculation traces the minimum energy path downhill from the transition state on the potential energy surface. uni-muenchen.demdpi.com

The calculation proceeds in two directions from the TS:

Forward Direction: Leads to the product(s) of that reaction step.

Backward Direction: Leads to the reactant(s) of that reaction step.

Successfully connecting the intended reactants and products confirms that the optimized TS structure is the correct one for the reaction step being studied. faccts.de The IRC path also provides a detailed view of the geometric changes (bond breaking and forming) that occur as the reaction progresses. scm.com

Table 4: Illustrative Data Points from an IRC Calculation for a Hypothetical Reaction Step
IRC PointReaction Coordinate ValueRelative Energy (kcal/mol)Key Geometric Change
Reactant Complex-3.00.0Starting materials associated.
Transition State (TS)0.0+22.5Partial bond formation/breaking.
Product Complex+3.0-15.0Products formed and associated.

The synthesis of complex heterocyclic molecules like piperazines and their derivatives often relies on catalysis. organic-chemistry.orgresearchgate.net Computational chemistry plays an increasingly predictive role in the design and discovery of new, more efficient catalysts. acs.org Instead of synthesizing and testing hundreds of potential catalysts in the lab, computational screening can rapidly evaluate a large virtual library of candidates.

The process typically involves:

Hypothesizing a Mechanism: Proposing a catalytic cycle for the desired transformation (e.g., the cyclization reaction to form the piperazinone ring).

Defining a Descriptor: Identifying a computable property (a descriptor) that is expected to correlate with catalytic activity. This could be the binding energy of a substrate to the catalyst or the activation energy of the rate-limiting step. acs.org

High-Throughput Screening: Calculating the descriptor for a large number of virtual catalyst structures. This can involve varying metal centers, ligands, or other structural features. creative-quantum.eu

Prioritizing Candidates: Ranking the virtual catalysts based on the calculated descriptor values. The most promising candidates are then selected for experimental synthesis and testing. acs.org

This approach accelerates the discovery process, reduces costs, and can lead to the identification of novel catalysts that might not have been considered through traditional experimental approaches. rsc.orgacs.org For the synthesis of this compound, computational screening could be used to find optimal catalysts for C-N bond formation or other key steps in its synthetic route.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal crucial information about the conformational flexibility, stability, and interactions of this compound in various environments.

Dynamic Behavior: MD simulations of similar piperazine-containing molecules have been used to understand their interactions with biological targets. nih.govacs.org For this compound, MD simulations would likely reveal significant flexibility, particularly around the piperazin-2-one ring and the bond connecting it to the cyclopentylidene group. The cyclopentylidene moiety itself can exhibit different puckering conformations, and the piperazin-2-one ring can adopt various chair and boat-like conformations. Understanding these dynamic motions is critical as they can influence the molecule's ability to bind to specific protein targets.

Solvent Effects: The solvent environment plays a critical role in the behavior of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. In an aqueous environment, it is expected that the polar carbonyl and amine groups of the piperazin-2-one ring would form hydrogen bonds with water molecules. These interactions would influence the molecule's solubility and its preferred conformational state. For instance, studies on piperazine-activated MDEA solutions have highlighted the importance of understanding intermolecular interactions in solution for processes like CO2 capture. nih.govuib.no

A hypothetical MD simulation setup for this compound in a water box would involve the following steps:

System Setup: Placing a single molecule of the compound in a periodic box filled with a predefined number of water molecules.

Energy Minimization: To remove any steric clashes or unfavorable geometries.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to simulate physiological or experimental conditions.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the trajectory would provide insights into root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to understand solvent organization around the molecule.

Spectroscopic Property Prediction: In Silico NMR Chemical Shifts and Vibrational Frequencies

Computational methods can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for structure elucidation and for interpreting experimental spectra.

In Silico NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using quantum mechanical calculations, often employing Density Functional Theory (DFT). For this compound, the chemical shifts would be highly dependent on the electronic environment of each nucleus.

A table of predicted ¹³C NMR chemical shifts for the core atoms of this compound, based on general knowledge of similar functional groups, is presented below. These are illustrative values and would be refined by actual DFT calculations.

AtomPredicted ¹³C NMR Chemical Shift (ppm)Rationale
Carbonyl C (piperazinone)165-175Typical range for amide carbonyls.
Carbonyl C (cyclopentanone)200-210Characteristic of ketone carbonyls in a five-membered ring.
C=C (exocyclic)120-140Dependent on substitution and ring strain.
C-N (piperazinone)40-60Aliphatic carbons attached to nitrogen.
CH₂ (cyclopentane)20-40Aliphatic carbons in a five-membered ring.

In silico ¹H NMR predictions would similarly estimate the chemical shifts of the protons based on their local electronic and magnetic environments. For example, protons on the carbon adjacent to the nitrogen atoms in the piperazine (B1678402) ring would be expected to appear at a different chemical shift compared to the protons on the cyclopentylidene ring.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in an IR spectrum. These calculations help in assigning specific vibrational modes to the experimental peaks. For this compound, key predicted vibrational frequencies would include:

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Vibrational Mode
N-H (piperazinone)3200-3400Stretching
C=O (piperazinone)1650-1690Stretching
C=O (cyclopentanone)1700-1740Stretching
C=C (exocyclic)1640-1680Stretching
C-N (piperazinone)1200-1350Stretching

It is important to note that calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical methods. nist.govnist.gov

Electronic Properties and Charge Distribution Mapping

Understanding the electronic properties of a molecule is fundamental to predicting its reactivity and intermolecular interactions. Computational methods can provide detailed maps of electron density, electrostatic potential, and molecular orbitals.

Electronic Properties: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms and the C=C double bond. The LUMO is expected to be centered on the electron-deficient carbonyl groups.

Charge Distribution Mapping: A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. Red regions on an MEP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show:

Negative Potential (Red): Around the oxygen atoms of the two carbonyl groups, indicating their role as hydrogen bond acceptors.

Positive Potential (Blue): Around the N-H proton of the piperazinone ring, highlighting its potential as a hydrogen bond donor.

Intermediate Potentials (Green/Yellow): Across the carbon framework of the cyclopentylidene and piperazine rings.

This charge distribution is crucial for understanding how the molecule will interact with other molecules, including biological receptors. For example, the pattern of positive and negative potentials will govern its docking orientation in a protein's active site.

Chemical Reactivity and Derivatization of 3 2 Oxocyclopentylidene Piperazin 2 One

Functionalization of the Piperazinone Nitrogen Atoms: Alkylation, Acylation, and Arylation Strategies

The piperazinone core of 3-(2-Oxocyclopentylidene)piperazin-2-one possesses two nitrogen atoms, N1 and N4, which are amenable to a variety of functionalization reactions, including alkylation, acylation, and arylation. These transformations are crucial for modulating the compound's physicochemical properties and for creating libraries of derivatives for structure-activity relationship studies.

Alkylation: The secondary amine at the N4 position can be readily alkylated using standard procedures. This typically involves deprotonation with a suitable base followed by reaction with an alkyl halide. The choice of base and solvent is critical to control selectivity and avoid side reactions. N-acylated dioxopiperazines can undergo base-catalyzed C-3 alkylation. researchgate.net O-alkylation of dioxopiperazines with oxonium salts can also occur, yielding bislactim ethers. researchgate.net

Acylation: Acylation of the piperazinone nitrogens can be achieved using acyl chlorides or anhydrides in the presence of a base. This modification is often used to introduce a variety of functional groups or to serve as a protecting group strategy during multi-step syntheses. For instance, acylation of N-methyl-4-nitroaniline with bromoacetyl bromide is a key step in the synthesis of some piperazine-containing compounds. mdpi.com

Arylation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, have become powerful tools for the N-arylation of piperazine (B1678402) scaffolds. mdpi.comnih.gov This reaction allows for the introduction of a wide range of aryl and heteroaryl moieties, significantly expanding the accessible chemical space. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and functional group tolerance. mdpi.com

Reaction TypeReagents and ConditionsPositionExpected Product
Alkylation Alkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, MeCN)N4N4-Alkyl-3-(2-oxocyclopentylidene)piperazin-2-one
Acylation Acyl chloride or Anhydride, Base (e.g., Et3N, Pyridine)N1 and/or N4N-Acyl-3-(2-oxocyclopentylidene)piperazin-2-one
Arylation Aryl halide, Pd catalyst, Ligand, BaseN4N4-Aryl-3-(2-oxocyclopentylidene)piperazin-2-one

This table illustrates common strategies for the functionalization of the piperazinone nitrogen atoms.

Reactions at the 2-Oxocyclopentylidene Moiety: Enone Reactivity and Conjugate Additions

The α,β-unsaturated ketone (enone) system within the 2-oxocyclopentylidene moiety is a key site for a variety of chemical transformations, most notably conjugate additions (Michael additions).

Nucleophiles can add to the β-carbon of the enone system, a reaction driven by the electrophilic nature of this position. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction. For example, the reaction of piperazine with α,β-unsaturated esters can proceed via an aza-Michael reaction. nih.gov This reactivity allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

Transformations of the Exocyclic Double Bond: Hydrogenation, Cycloaddition, and Epoxidation

The exocyclic double bond in this compound is another focal point for synthetic modifications, including hydrogenation, cycloaddition, and epoxidation reactions.

Hydrogenation: Catalytic hydrogenation of the exocyclic double bond can lead to the corresponding saturated derivative, 3-(2-oxocyclopentyl)piperazin-2-one. This transformation can be achieved using various catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The stereochemical outcome of this reaction can be influenced by the catalyst and reaction conditions.

Cycloaddition: The electron-deficient nature of the exocyclic double bond makes it a suitable dienophile in Diels-Alder reactions and a dipolarophile in [3+2] cycloaddition reactions. uchicago.eduresearchgate.netyoutube.comrsc.org These reactions provide a powerful means to construct complex polycyclic systems in a stereocontrolled manner. For instance, intramolecular nitrone cycloaddition has been used to create isoxazolidine (B1194047) fused carbocycles. researchgate.net

Epoxidation: The exocyclic double bond can be epoxidized using various reagents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to form a spiro-epoxide. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles, providing access to a range of functionalized derivatives.

Stereoselective Transformations of this compound

Achieving stereocontrol in the synthesis and modification of this compound is a significant challenge and an area of active research. Stereoselective transformations can be employed to control the configuration of newly formed stereocenters. For instance, asymmetric epoxidation or dihydroxylation of the exocyclic double bond can introduce chirality. Furthermore, stereoselective multicomponent reactions can be utilized to construct the piperazinone ring with defined stereochemistry. mdpi.com The use of chiral catalysts or auxiliaries is often essential to achieve high levels of enantioselectivity or diastereoselectivity.

Synthesis of Analogs and Conjugates for Exploring Structure-Reactivity Relationships

The synthesis of analogs and conjugates of this compound is crucial for exploring structure-activity relationships (SAR). nih.gov By systematically modifying different parts of the molecule, researchers can gain insights into how structural changes influence chemical reactivity and biological activity. For example, a series of tryptamine-piperazine-2,5-dione derivatives were synthesized to explore their potential as anticancer agents. nih.gov Similarly, the synthesis of oxadiazole-piperazine conjugates has been explored for potential applications in Alzheimer's disease research. nih.gov

Molecular Interactions and Mechanistic Studies Academic Focus

Ligand-Receptor Binding Mechanisms: Theoretical and In Vitro Approaches for Chemical Recognition

There is no available scientific literature detailing the theoretical or in vitro investigation of the ligand-receptor binding mechanisms for 3-(2-oxocyclopentylidene)piperazin-2-one. Studies that would typically employ techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to identify and characterize its binding to specific receptors have not been published.

Enzymatic Interaction Mechanisms and Inhibition Hypotheses: Chemical Basis of Binding

Information regarding the interaction of this compound with any enzyme is not present in the current body of scientific literature. Consequently, there are no published enzymatic inhibition assays, kinetic studies, or hypotheses on the chemical basis of its potential binding to enzymatic targets.

Chemo-Biological Studies of Molecular Recognition: Understanding Intermolecular Forces

No chemo-biological studies have been published that focus on the molecular recognition of this compound. Research that would elucidate the intermolecular forces, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces, governing its potential interaction with biological macromolecules is currently unavailable.

Structure-Activity Relationships: Chemical Modulations and Interaction Profiles with Macromolecules

Due to the lack of biological activity data for this compound, no structure-activity relationship (SAR) studies have been reported. SAR studies would require the synthesis and biological evaluation of a series of analogues to determine how chemical modifications to the core structure influence its interaction with macromolecules.

Computational Docking and Molecular Dynamics Simulations of Intermolecular Associations

A search of computational chemistry literature did not yield any studies involving molecular docking or molecular dynamics simulations of this compound. Such in silico studies are typically used to predict and analyze the binding modes and stability of a ligand within the active site of a protein, but this has not been performed or published for this specific compound.

Data Tables

Due to the absence of research data, no data tables can be generated.

Future Research Directions and Unexplored Avenues for 3 2 Oxocyclopentylidene Piperazin 2 One

Development of Novel Synthetic Methodologies for Highly Functionalized Derivatives

The development of novel synthetic methodologies is crucial for exploring the chemical space around the 3-(2-Oxocyclopentylidene)piperazin-2-one core. While the parent compound can likely be synthesized through a condensation reaction between a piperazin-2-one (B30754) precursor and cyclopentanone (B42830), creating a diverse library of derivatives will require more sophisticated approaches.

Future synthetic efforts could focus on:

C-H Functionalization: Recent advances in transition-metal-catalyzed and photoredox-catalyzed C-H functionalization could be applied to directly modify the piperazinone and cyclopentylidene rings. researchgate.netmdpi.comencyclopedia.pub This would allow for the introduction of a wide range of substituents, such as aryl, alkyl, and heteroaryl groups, without the need for pre-functionalized starting materials.

Late-Stage Diversification: Developing reactions that allow for the modification of the core scaffold in the final steps of a synthetic sequence is highly desirable. This could involve selective reactions at the N-H positions of the piperazinone ring, or at the alpha-position of the cyclopentanone carbonyl group.

Asymmetric Synthesis: Many biologically active piperazinones are chiral. Therefore, the development of stereoselective synthetic routes to enantiomerically pure derivatives of this compound will be essential for investigating their pharmacological properties.

A summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
C-H FunctionalizationDirect modification of C-H bonds on the scaffold.Atom-economical, avoids pre-functionalization.
Late-Stage DiversificationIntroduction of functional groups in the final synthetic steps.Rapid generation of a diverse library of analogues.
Asymmetric SynthesisStereoselective synthesis of single enantiomers.Crucial for studying biological activity and reducing off-target effects.

Advanced Mechanistic Investigations Using In-situ Spectroscopic Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and modification of this compound is critical for optimizing reaction conditions and developing new transformations. The application of advanced in-situ spectroscopic techniques can provide invaluable real-time information about reaction intermediates and transition states.

Future mechanistic studies could employ:

In-situ Infrared (IR) and Raman Spectroscopy: These techniques can be used to monitor the formation and consumption of reactants, intermediates, and products in real-time. youtube.comfrontiersin.org This would be particularly useful for studying the kinetics of the initial condensation reaction and any subsequent functionalization reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about transient species in the reaction mixture.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the stability of intermediates and transition states. ruhr-uni-bochum.de This can provide insights that are difficult to obtain through experimental methods alone.

By combining these in-situ techniques with computational modeling, a comprehensive picture of the reaction mechanisms can be developed, paving the way for more efficient and selective synthetic methods.

Integration with Artificial Intelligence and Machine Learning for Chemical Space Exploration

The "chemical universe" of possible small molecules is vast, and artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for navigating this space. acs.orgfrontiersin.org For this compound, AI and ML can accelerate the discovery of new derivatives with desired properties.

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative deep learning models can be trained on existing libraries of bioactive molecules to design novel derivatives of the this compound scaffold with a high probability of biological activity. acs.orgtandfonline.comnih.gov

Property Prediction: ML models can be developed to predict the physicochemical and pharmacological properties of virtual derivatives, allowing for the prioritization of compounds for synthesis and testing. mdpi.com

Retrosynthesis Prediction: AI tools can assist in planning the synthesis of complex target molecules by proposing viable retrosynthetic pathways.

The integration of AI and ML into the research workflow for this compound has the potential to significantly reduce the time and cost associated with the discovery of new drug candidates.

Exploration of Chemoenzymatic Synthesis Routes and Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.netnih.govrjraap.com The use of enzymes could be particularly advantageous for the synthesis of chiral derivatives of this compound.

Future research in this area could focus on:

Enzymatic Kinetic Resolution: Lipases or proteases could be used to selectively acylate one enantiomer of a racemic mixture of a piperazin-2-one precursor, allowing for the separation of the two enantiomers.

Transaminase-Mediated Synthesis: Transaminases could be employed for the asymmetric synthesis of chiral amino acid precursors to the piperazin-2-one ring. researchgate.net

Engineered Enzymes: Directed evolution and protein engineering could be used to create novel enzymes with tailored substrate specificities and catalytic activities for the synthesis of unique derivatives.

The development of chemoenzymatic routes would not only provide access to enantiomerically pure compounds but also align with the principles of green chemistry by reducing the use of hazardous reagents and solvents. nih.govmdpi.com

Design of Covalent Modifiers and Activity-Based Probes

Covalent inhibitors and activity-based probes are powerful tools for studying the function of enzymes and other proteins. euroscholars.eunih.gov The this compound scaffold could serve as a starting point for the design of such molecules.

Future directions in this area include:

Incorporation of Electrophilic "Warheads": The scaffold could be functionalized with reactive electrophilic groups, such as acrylamides or chloroacetamides, to enable covalent modification of target proteins. acs.org

Attachment of Reporter Tags: For activity-based probes, the scaffold would also need to be modified with a reporter tag, such as a fluorophore or a biotin moiety, to allow for visualization and enrichment of the labeled proteins. frontiersin.orgnih.gov

Target Identification: Once developed, these covalent probes could be used in chemoproteomic experiments to identify the protein targets of bioactive derivatives of this compound.

The design of covalent modifiers and activity-based probes based on this scaffold could lead to the discovery of novel therapeutic targets and diagnostic tools.

Multicomponent Reaction Development for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules from three or more starting materials in a single step. bohrium.comnih.govresearchgate.netrug.nl The development of MCRs for the synthesis of this compound analogues would provide rapid access to a wide range of structurally diverse compounds.

Potential MCR strategies include:

Ugi and Passerini Reactions: These isocyanide-based MCRs could be adapted to incorporate the piperazin-2-one and cyclopentanone moieties into more complex scaffolds.

Novel MCRs: New MCRs could be designed specifically for the synthesis of libraries based on the this compound core. This could involve the reaction of a piperazin-2-one precursor, cyclopentanone, and one or more additional components in a one-pot reaction.

The use of MCRs would be a powerful strategy for rapidly exploring the chemical space around this novel scaffold and for the discovery of new compounds with interesting biological activities.

Q & A

Basic: What are the recommended handling and storage protocols for 3-(2-Oxocyclopentylidene)piperazin-2-one to ensure laboratory safety?

Answer:

  • Handling Precautions:
    • Avoid skin/eye contact and inhalation of vapors. Use nitrile gloves, chemical-resistant lab coats, and OSHA-approved safety goggles .
    • Work in a well-ventilated fume hood to minimize exposure to airborne particles. Electrostatic discharge prevention is critical due to potential flammability .
  • Storage Conditions:
    • Store in tightly sealed, air-tight containers in a cool, dry, and ventilated environment. Avoid proximity to ignition sources or oxidizing agents .
  • Spill Management:
    • Contain spills using inert absorbents (e.g., sand or vermiculite) and dispose of as hazardous waste. Avoid flushing into drains .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclopentylidene and piperazin-2-one moieties. Compare shifts with analogous compounds (e.g., 3-(Pyridin-2-yl)piperazin-2-one, δ2.53.5\delta \sim 2.5–3.5 ppm for piperazine protons) .
  • Infrared (IR) Spectroscopy:
    • Identify carbonyl stretches (νC=O16501750cm1\nu_{\text{C=O}} \sim 1650–1750 \, \text{cm}^{-1}) and cyclic imine vibrations .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) or LC-MS for molecular ion validation. Example: For a similar compound (C10_{10}H10_{10}ClFN2_2O), HRMS confirmed [M+H]+[M+H]^+ at 228.65 .
  • HPLC/GC:
    • Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) for purity assessment. Monitor at 254 nm for aromatic intermediates .

Advanced: How can researchers address stereochemical outcomes in the synthesis of this compound derivatives?

Answer:

  • Enantioselective Catalysis:
    • Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control asymmetric cyclization. For example, Rh-catalyzed methods have achieved >90% enantiomeric excess (ee) in α-tertiary piperazin-2-ones .
  • Computational Modeling:
    • Use density functional theory (DFT) to predict transition-state geometries and optimize reaction conditions. InChI strings (e.g., from PubChem) enable database alignment for stereochemical validation .
  • Chiral Chromatography:
    • Resolve diastereomers using chiral stationary phases (e.g., amylose- or cellulose-based columns). For example, a 5:95 isopropanol/hexane gradient resolved isomers of 3-benzyl-5-(p-tolyl)piperazin-2-one .

Advanced: How can contradictions in reported biological activity data for this compound analogs be resolved?

Answer:

  • Receptor Binding Assays:
    • Perform competitive binding studies (e.g., radioligand displacement) to quantify affinity for targets like dopamine D2 receptors. Use Schild regression to assess antagonism vs. partial agonism .
  • Structural-Activity Relationship (SAR) Analysis:
    • Compare substituent effects across analogs. For example, 4-[2-(2,2-difluoroethoxy)ethyl] groups enhance CNS penetration, while 2-chloro-6-fluorophenyl moieties improve receptor selectivity .
  • In Vivo/In Vitro Correlation:
    • Address discrepancies by standardizing assay conditions (e.g., pH, temperature). Preclinical models (e.g., forced swim tests for antidepressants) should use consistent dosing regimens .

Advanced: What computational approaches are recommended for studying the conformational dynamics of this compound?

Answer:

  • Ring Puckering Analysis:
    • Apply Cremer-Pople parameters to quantify out-of-plane distortions. For cyclopentane rings, amplitude (qq) and phase angle (ϕ\phi) define pseudorotational states .
  • Molecular Dynamics (MD) Simulations:
    • Simulate solvated systems (e.g., in water or DMSO) using AMBER or CHARMM force fields. Track hydrogen bonding between the carbonyl group and solvent .
  • Molecular Docking:
    • Dock into protein active sites (e.g., farnesyltransferase) using AutoDock Vina. Optimize poses by minimizing steric clashes with residues like His248 in Cryptococcus neoformans targets .

Advanced: How can researchers optimize multi-step synthetic routes for this compound derivatives?

Answer:

  • Stepwise Functionalization:
    • Example Route:

Cyclopentylidene Formation: Use Pd-catalyzed cross-coupling to install the oxocyclopentylidene group .

Piperazin-2-one Cyclization: Employ carbodiimide-mediated ring closure (e.g., EDC/HOBt) under inert atmosphere .

Post-Functionalization: Introduce substituents via nucleophilic acyl substitution or reductive amination .

  • Green Chemistry Metrics:
    • Calculate atom economy and E-factor. Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
  • In-Line Analytics:
    • Use FTIR or Raman spectroscopy for real-time reaction monitoring. Adjust equivalents of NaBH4_4 or KMnO4_4 based on intermediate oxidation states .

Basic: What are the key toxicological considerations when working with this compound?

Answer:

  • Acute Toxicity:
    • Limited data available. Assume LD50_{50} similar to piperazine analogs (e.g., 1-(4-chlorophenyl)piperazine: LD50_{50} >2000 mg/kg in rats) .
  • Exposure Mitigation:
    • Use HEPA filters to capture airborne particles. Monitor for symptoms like respiratory irritation or dizziness .
  • Waste Disposal:
    • Classify as hazardous waste (EPA Code D001). Incinerate at >1000°C with alkaline scrubbers to neutralize NOx_x byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.